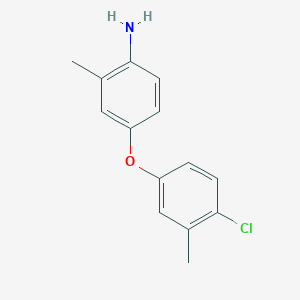

4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine

Description

BenchChem offers high-quality 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZFEGUASMTPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Provisional Safety & Handling Guide: 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine (CAS No. 133331-83-2) is publicly available in the referenced databases. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including chlorinated and methylated anilines. The information herein is intended as a provisional and precautionary resource. All recommendations should be validated by qualified safety professionals, and empirical testing of the compound's properties is strongly advised before commencing large-scale work.

Introduction: A Predictive Hazard Analysis

As a novel compound, 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine presents a unique safety challenge due to the absence of empirical toxicological data.[1] However, its molecular architecture—a substituted aniline derivative—provides a strong basis for a predictive hazard assessment. The structure combines a chlorinated phenoxy group with a methylphenylamine moiety. Aniline and its derivatives are well-documented as being toxic, with potential for methemoglobinemia, skin sensitization, and organ toxicity.[2][3][4][5] The presence of a chloro- substituent often enhances toxicity and environmental persistence.

This guide, therefore, is built on the precautionary principle. We will treat this compound with the caution afforded to its most hazardous structural relatives, ensuring a wide margin of safety for all laboratory and development activities. The causality behind each recommendation is explained to empower researchers with the understanding needed to implement these protocols effectively.

Predicted Hazard Profile & Classification

Based on an analysis of related compounds, a GHS classification for this substance can be predicted. This is not a formal classification but a working hypothesis for risk assessment in the laboratory.

Table 1: Predicted GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Prediction (Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Aniline derivatives are frequently toxic via ingestion.[2][3][4][5][6] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin | Dermal absorption is a common route of exposure for anilines.[2][3][4][5][6] |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled | Particularly relevant if the compound is a dust or aerosolized.[2][3][4][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Chlorinated aromatic compounds can be irritating to the skin.[6][7][8][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with eyes is likely to cause significant irritation.[6][7][8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Aniline compounds are known skin sensitizers.[2][4][5] |

| Carcinogenicity | Category 1B or 2 | H350: May cause cancer or H351: Suspected of causing cancer | Some chlorinated anilines are classified as known or suspected carcinogens.[2][4][5] |

| Aquatic Hazard (Chronic) | Category 1 or 2 | H410: Very toxic to aquatic life with long lasting effects or H411: Toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and toxic to aquatic organisms.[2][3][4][5] |

Core Safety Protocols & Experimental Causality

Engineering Controls: The First Line of Defense

Given the predicted inhalation toxicity, all handling of solid 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine must be conducted in a certified chemical fume hood. The rationale is to prevent the generation of airborne dust and to contain any volatile emissions, protecting the user's respiratory system. For solutions, a fume hood remains the best practice to control exposure to aerosols and vapors.

Personal Protective Equipment (PPE): A Self-Validating System

Your PPE is your last line of defense. The selection must be based on the predicted hazards.

-

Hand Protection: Use nitrile gloves with a minimum thickness of 0.11 mm. Because no specific breakthrough time data exists for this compound, the "double gloving" technique is strongly recommended. This provides a buffer; should the outer glove be compromised, the inner glove offers temporary protection while you exit the hazardous area and decontaminate.[10] After handling, dispose of the outer glove and wash your hands before removing the inner glove.[10]

-

Eye Protection: ANSI Z87.1-rated safety glasses are mandatory at a minimum. However, due to the predicted serious eye irritation, chemical splash goggles are the required standard when handling solutions or any quantity of the solid that could become airborne.[7][11]

-

Skin and Body Protection: A fully buttoned laboratory coat is required. For operations with a higher risk of spillage, a chemically resistant apron over the lab coat is advised. Ensure clothing is made of a material that does not readily accumulate dust.

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is essential.[10]

Handling and Storage: Maintaining Chemical Stability

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and acid chlorides.[12] The rationale is to prevent degradation or hazardous reactions. The container must be kept tightly closed to prevent moisture absorption and sublimation.

-

Handling: Avoid creating dust when handling the solid. Use appropriate tools (e.g., a micro-spatula) and weigh the material in a fume hood. Should the compound need to be heated, do so under a controlled atmosphere (e.g., nitrogen or argon) and with appropriate ventilation, as thermal decomposition can release toxic gases like hydrogen chloride and nitrogen oxides.[3][13]

Emergency Protocols: A Step-by-Step Workflow

In an emergency, a clear, logical workflow is critical. The following protocols are designed to be self-validating, ensuring safety at each step.

Accidental Release or Spill

Caption: Workflow for Accidental Spill Response.

First Aid Measures

The causality behind these first aid measures is to rapidly decontaminate the individual and seek immediate professional medical help.

Table 2: First Aid Procedures

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Move the individual to fresh air immediately.[14][15] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[12][15] 3. Call for immediate medical attention.[11] | To remove the individual from the toxic atmosphere and provide respiratory support. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[11][15] 2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11][12][15] 3. Seek immediate medical attention.[4][5][12] | To minimize dermal absorption of the toxic substance. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13][15] 2. Remove contact lenses if present and easy to do.[7][8][9] 3. Seek immediate medical attention from an ophthalmologist.[2] | To dilute and remove the irritant, preventing severe eye damage. |

| Ingestion | 1. Do NOT induce vomiting.[11][13] 2. Rinse mouth with water.[6][11] 3. If the person is conscious, give two glasses of water to drink.[2] 4. Call a poison control center or seek immediate medical attention.[2][4][5] | To avoid aspiration of the chemical into the lungs and to dilute the substance in the stomach. |

Physical and Chemical Properties (Predicted)

While empirical data is unavailable, some properties can be estimated from the molecular structure.

Table 3: Estimated Physical & Chemical Properties

| Property | Estimated Value/Information | Rationale |

| Molecular Formula | C14H14ClNO[1] | Based on chemical structure. |

| Molecular Weight | 247.72 g/mol [1] | Calculated from the molecular formula. |

| Appearance | Likely an off-white to tan or orange solid.[7] | Similar to other substituted anilines. |

| Solubility | Likely insoluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols). | The aromatic and chlorinated structure suggests hydrophobicity. |

| Stability | Stable under recommended storage conditions. May be light-sensitive.[12] | Aniline derivatives can darken upon exposure to light and air. |

Disposal Considerations

All waste containing 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.

Caption: Hazardous Waste Disposal Workflow.

Do not dispose of this chemical down the drain, as it is predicted to be very toxic to aquatic life.[2][3][4] All disposal must be in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Proactive Safety

The responsible development of novel chemical entities demands a proactive and informed approach to safety. While this guide for 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is based on predictive analysis, it provides a robust framework for its safe handling. Researchers and drug development professionals are urged to use this document as a starting point, to think critically about the potential hazards at every step of their workflow, and to advocate for the empirical toxicological testing of new compounds early in the development process.

References

-

CPAChem. Safety data sheet. [Link]

-

NextSDS. 4-Chloro-2-methylaniline Safety Data Sheet. [Link]

-

DC Fine Chemicals. 4-Chloroaniline 103500 - Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23536, 4-Chloro-3-methylaniline. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]

Sources

- 1. 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. americanelements.com [americanelements.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cpachem.com [cpachem.com]

- 15. nextsds.com [nextsds.com]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Azo Dyes Utilizing 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of azo dyes derived from the versatile aromatic amine precursor, 4-(4-chloro-3-methylphenoxy)-2-methylphenylamine. Azo dyes represent the largest and most important class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1][2] This guide is designed for researchers in organic synthesis, materials science, and drug development. It moves beyond a simple recitation of steps to explain the fundamental chemical principles and critical parameters that govern the successful synthesis of these compounds. We present a detailed, self-validating protocol for the preparation of a novel azo dye via a two-step diazotization and azo coupling process, complete with safety protocols, characterization data, and troubleshooting insights.

Scientific Principles & Mechanistic Overview

The synthesis of azo dyes from a primary aromatic amine is a classic two-stage process: (1) Diazotization, the conversion of the primary amine into a diazonium salt, and (2) Azo Coupling, the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling agent.[3]

Stage 1: The Diazotization Reaction

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺X⁻).[4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[5][6]

Mechanism of Diazotization: The reaction proceeds through several key steps:

-

Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers (tautomerization) and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion.[1]

Causality Behind Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are thermally unstable and can decompose violently at higher temperatures, often yielding phenols and releasing nitrogen gas.[7][8] Maintaining a low temperature throughout the reaction is essential for both yield and safety.

-

Strong Acidic Medium: The acid serves two purposes: it catalyzes the formation of the nitrosonium ion from sodium nitrite and it prevents premature coupling of the newly formed diazonium salt with unreacted amine.[9]

Stage 2: The Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile.[10][11] It reacts with an activated aromatic nucleophile, known as the coupling component.

-

Coupling with Phenols: For phenolic coupling partners (e.g., 2-Naphthol), the reaction is typically carried out under mildly alkaline conditions (pH 8-10). The basic conditions deprotonate the phenol to form the more strongly activating phenoxide ion, which is a powerful nucleophile.

-

Coupling with Anilines: For aromatic amine coupling partners, the reaction is performed in a mildly acidic medium (pH 4-5) to ensure sufficient concentration of the diazonium ion while preventing protonation of the coupling amine, which would deactivate it.[10]

The substitution typically occurs at the para-position of the activating group on the coupling component, unless this position is blocked, in which case ortho-coupling occurs.[10]

Safety & Handling of Diazonium Salts

WARNING: Diazonium salts are high-energy materials and can be explosive in the solid, dry state.[8][12] They are sensitive to heat, friction, and shock.[7]

Cardinal Safety Rules:

-

Never Isolate Solid Diazonium Salts: Unless specifically required and with appropriate safety measures (e.g., blast shield), always use the diazonium salt solution immediately after its preparation.[13][14]

-

Maintain Low Temperatures: Always keep the reaction mixture below 5 °C.[7][8] A runaway reaction can lead to violent decomposition.

-

Stoichiometric Nitrite: Use a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to unwanted side reactions and should be quenched after diazotization is complete.[8][13] A simple test with starch-iodide paper (which turns blue-black in the presence of nitrous acid) can confirm its presence.

-

Quenching: Any unreacted diazonium salt at the end of the experiment should be safely quenched, for instance, by adding a reducing agent like hypophosphorous acid or by decomposition with a reactive phenol.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the reaction in a well-ventilated fume hood.[15]

Experimental Protocol: Synthesis of (E)-1-((4-(4-chloro-3-methylphenoxy)-2-methylphenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a novel red azo dye using 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine as the diazo component and 2-Naphthol as the coupling component.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine | 247.72 | 2.48 g | 10.0 | Diazo Component |

| Concentrated HCl (~37%) | 36.46 | 3.0 mL | ~36 | Use in fume hood |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | 10.1 | Prepare fresh solution |

| 2-Naphthol (β-Naphthol) | 144.17 | 1.44 g | 10.0 | Coupling Component |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 | For alkaline solution |

| Ethanol | 46.07 | ~50 mL | - | For recrystallization |

| Distilled Water | 18.02 | ~200 mL | - |

Visualized Reaction Scheme

Caption: Reaction scheme for the synthesis of the target azo dye.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution [14][16]

-

In a 250 mL beaker, combine 2.48 g (10.0 mmol) of 4-(4-chloro-3-methylphenoxy)-2-methylphenylamine with 50 mL of distilled water and 3.0 mL of concentrated HCl.

-

Stir the mixture to form a fine slurry of the amine hydrochloride salt.

-

Cool the beaker in an ice-salt bath until the temperature of the slurry is between 0 and 5 °C. Efficient stirring is crucial.

-

In a separate small beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold, stirred amine slurry over a period of 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for another 15 minutes to ensure complete diazotization. The resulting solution should be clear or pale yellow. This is the diazonium salt solution; use it immediately in the next step.

Part B: The Azo Coupling Reaction [17]

-

In a separate 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution (prepared by dissolving 2.0 g of NaOH in 50 mL of water).

-

Cool this alkaline solution in an ice bath to below 5 °C.

-

While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared diazonium salt solution from Part A.

-

A brightly colored precipitate (typically deep red or orange) should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification [14][18]

-

Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the funnel with approximately 50 mL of cold distilled water to remove any inorganic salts.

-

Press the solid as dry as possible on the funnel by maintaining suction.

-

Purification by Recrystallization: Transfer the crude, moist solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

-

If insoluble impurities remain, perform a hot gravity filtration.

-

Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

-

Weigh the final dried product and calculate the percentage yield.

Characterization and Validation

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended.

UV-Visible Spectroscopy

Azo compounds are characterized by strong absorption in the visible region of the electromagnetic spectrum due to π → π* transitions within the extended conjugated system of the chromophore.[19][20]

-

Protocol: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., ethanol or DMSO) to prepare a dilute solution (e.g., 5 x 10⁻⁵ M).[19] Record the absorption spectrum from 250–700 nm.

-

Expected Results: A strong absorption peak (λmax) is expected in the 450-550 nm range, corresponding to the color of the dye.[20][21]

| Parameter | Expected Value |

| λmax (in Ethanol) | ~480 - 520 nm |

| Appearance | Red to Orange Solid |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized molecule and confirming the reaction's success.[22]

-

Protocol: Obtain the FT-IR spectrum of the dry, purified solid product using a KBr pellet or an ATR accessory.

-

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3200-3500 (broad) | O-H stretch | Confirms presence of the hydroxyl group from 2-naphthol. |

| ~3030-3100 | Aromatic C-H stretch | Present in both reactants and product. |

| ~1580-1620 | Aromatic C=C stretch | Confirms aromatic rings. |

| ~1450-1510 | N=N stretch | Key indicator of azo bond formation. This peak can be weak.[23][24] |

| ~1200-1250 | Aryl-O-Aryl C-O stretch | Ether linkage from the starting amine. |

| Absence of ~3300-3500 (sharp, 2 bands) | Primary Amine N-H stretch | Confirms consumption of the starting amine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy are the definitive methods.[25][26] NMR can also be used to study the potential for azo-hydrazone tautomerism, a phenomenon common in azo dyes derived from naphthols.[26][27][28]

Experimental Workflow Diagram

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. scienceworldjournal.org [scienceworldjournal.org]

- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 4. Diazotisation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Azo Coupling [organic-chemistry.org]

- 11. Azo coupling - Wikipedia [en.wikipedia.org]

- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. tsijournals.com [tsijournals.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 20. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 21. analysis.rs [analysis.rs]

- 22. bcc.bas.bg [bcc.bas.bg]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 26. ias.ac.in [ias.ac.in]

- 27. diva-portal.org [diva-portal.org]

- 28. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

Application Note: Strategic Derivatization of 4-(4-Chloro-3-methylphenoxy)aniline for SAR Profiling

This Application Note is structured to guide medicinal chemists and process scientists through the strategic derivatization of 4-(4-Chloro-3-methylphenoxy)aniline (CAS 57688-18-3). This scaffold is a "privileged structure" in drug discovery, particularly for Type II Kinase Inhibitors (e.g., Sorafenib, Lenvatinib analogs) where the diaryl ether moiety occupies the hydrophobic back-pocket of the ATP binding site.

Introduction & Scientific Rationale

4-(4-Chloro-3-methylphenoxy)aniline is a high-value building block containing two distinct aromatic systems linked by an ether oxygen.

-

Ring A (Aniline): Provides a nucleophilic handle (

) for derivatization. In kinase inhibitors, this nitrogen often participates in the critical "linker" hydrogen bonding network (e.g., urea DFG-out binding mode). -

Ring B (4-Cl, 3-Me Phenoxy): Acts as a lipophilic anchor. The specific substitution pattern (Chlorine/Methyl) is designed to probe hydrophobic pockets and modulate metabolic stability (blocking para-oxidation).

SAR Objective: The primary goal of derivatizing this scaffold is to modulate the Hydrogen Bond Donor/Acceptor (HBD/HBA) profile and Steric Bulk of the linker region to optimize potency and selectivity against targets such as VEGFR, PDGFR, or RAF kinases.

Chemical Properties Table

| Property | Value | Implication for Synthesis |

| CAS | 57688-18-3 | Reference standard. |

| MW | 233.69 g/mol | Low MW allows for "fragment-like" library expansion. |

| LogP | ~4.2 (Predicted) | Highly lipophilic; requires polar aprotic solvents (DMF/DMAc). |

| Nucleophilicity | Moderate | The phenoxy group is electron-donating ( |

Strategic Workflow

The following workflow outlines the parallel synthesis of three distinct libraries targeting different binding modes.

Caption: Figure 1. Parallel synthesis workflow for generating diverse chemotypes from the core aniline scaffold.

Experimental Protocols

Protocol A: Urea Library Synthesis (The "Activated Carbamate" Method)

Rationale: Direct reaction with isocyanates is often limited by the availability of commercial isocyanates. The "Activated Carbamate" method using Phenyl Chloroformate is safer than phosgene, avoids the use of unstable isocyanates, and allows for the use of any primary or secondary amine as the second diversity element [1].

Reagents:

-

Scaffold: 4-(4-Chloro-3-methylphenoxy)aniline (1.0 equiv)

-

Activation: Phenyl chloroformate (1.1 equiv)

-

Diversity Reagent: Various Amines (

) (1.2 equiv) -

Base: Pyridine (1.5 equiv) or DIEA (2.0 equiv)

-

Solvent: Anhydrous THF or DCM (if solubility permits); DMF for library scale.

Step-by-Step Methodology:

-

Activation (Carbamate Formation):

-

Dissolve the aniline (1.0 mmol) and pyridine (1.5 mmol) in anhydrous THF (5 mL) under

atmosphere. -

Cool to

. -

Add phenyl chloroformate (1.1 mmol) dropwise over 10 minutes.

-

Stir at

for 1 hour, then warm to RT for 2 hours. -

Checkpoint: Monitor by TLC/LCMS. The intermediate phenyl carbamate is stable and can be isolated if necessary, but "one-pot" is preferred for libraries.

-

-

Coupling (Urea Formation):

-

To the reaction mixture (containing the phenyl carbamate), add the diversity amine (

, 1.2 mmol) and DIEA (1.0 mmol). -

Heat to

for 4–12 hours. -

Mechanism:[1] The amine attacks the carbamate, displacing phenol (leaving group) to form the urea.

-

-

Workup:

-

Evaporate volatiles.

-

Dissolve residue in EtOAc, wash with

(to remove pyridine/unreacted amine), then -

Dry over

and concentrate.

-

Protocol B: High-Efficiency Amide Coupling

Rationale: Amides are classic bioisosteres of ureas but lack the donor-acceptor-donor motif. They are essential for probing the necessity of the distal NH. We utilize HATU for its superior performance with electron-rich anilines compared to EDC [2].

Reagents:

-

Carboxylic Acid (

) (1.1 equiv) -

HATU (1.1 equiv)[2]

-

DIEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Pre-activation:

-

Dissolve the carboxylic acid (1.1 mmol) in DMF (3 mL).

-

Add HATU (1.1 mmol) and DIEA (2.0 mmol). Stir for 15 minutes at RT. (Solution often turns yellow).

-

-

Coupling:

-

Add 4-(4-Chloro-3-methylphenoxy)aniline (1.0 mmol) dissolved in DMF (1 mL).

-

Stir at RT for 12–18 hours.

-

-

Purification (High-Throughput):

-

Dilute with DMSO/MeOH (1:1) to a total volume of 5 mL.

-

Inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Note: Acidic workup is not recommended if the product contains basic heterocycles.

-

Protocol C: Sulfonamide Synthesis

Rationale: Sulfonamides introduce a tetrahedral geometry and a strong H-bond acceptor, often improving metabolic stability compared to amides.

Step-by-Step Methodology:

-

Dissolve aniline (1.0 mmol) in Pyridine (3 mL) (Pyridine acts as both solvent and base).

-

Cool to

.[3] -

Add Sulfonyl Chloride (

) (1.1 equiv) slowly. -

Stir at RT for 4 hours.

-

Quench: Add water (10 mL). The product often precipitates.

-

Isolation: Filter the precipitate and wash with

(to remove pyridine) and water. Recrystallize from EtOH if necessary.

Reaction Mechanism & Troubleshooting (DOT Diagram)

Understanding the "Activated Carbamate" pathway is critical for troubleshooting low yields in the Urea protocol.

Caption: Figure 2. Mechanistic pathway for Urea synthesis via Phenyl Carbamate, highlighting the critical phenol elimination step.

Quality Control & Validation

For SAR studies, compound purity must exceed 95%.

-

LC-MS Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax,

). -

Mobile Phase: A:

Formic Acid in -

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV (254 nm) and ESI+ (Scan 100–800 Da).

-

Expected Mass: Urea derivatives will show

and often a characteristic fragmentation of the urea bond.

-

-

NMR Diagnostic Peaks (

DMSO--

Ether Linkage: Look for the phenoxy aromatic protons. The 4-chloro-3-methyl ring protons typically appear as a doublet and singlet around 6.8–7.2 ppm.

-

Urea NH: Two distinct singlets (unless symmetric) appearing downfield (

), exchangeable with -

Methyl Group: A sharp singlet around

(Ar-CH3).

-

References

-

Thavonekham, B. (1997). "Synthesis of substituted ureas from carbamates and amines." Synthesis, 1997(10), 1189-1194.

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2] Tetrahedron, 61(46), 10827-10852.

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844.

-

PubChem. (n.d.).[4] "4-(4-Chloro-3-methylphenoxy)aniline Compound Summary." National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

High-Efficiency Amide Coupling Protocols for 4-(4-Chloro-3-methylphenoxy)aniline

Topic: Procedure for Coupling 4-(4-Chloro-3-methylphenoxy)aniline with Carboxylic Acids Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Overview

This application note details optimized protocols for the amide coupling of 4-(4-Chloro-3-methylphenoxy)aniline (CAS: 57688-18-3). This specific aniline scaffold is a critical pharmacophore in tyrosine kinase inhibitors (e.g., Lapatinib analogs) and other biologically active molecules.

While the phenoxy ether linkage provides some electron density via resonance, the primary amine remains relatively non-nucleophilic compared to alkyl amines (approximate pKa ~4.0–5.0). Consequently, standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics and incomplete conversion. This guide prioritizes HATU for high-throughput discovery and T3P (Propylphosphonic anhydride) for scalable, green process chemistry.

Key Chemical Properties

| Property | Data | Implication for Coupling |

| Molecular Weight | 233.69 g/mol | Stoichiometry calculations. |

| Nucleophilicity | Moderate/Low | Requires highly activated esters (OAt) or anhydrides. |

| Solubility | Good in DMF, DMSO, DCM | Compatible with standard organic synthesis solvents. |

| Stability | Oxidatively labile | Store under inert gas; use fresh batches to avoid "black tar" formation. |

Decision Logic for Method Selection

Select the appropriate protocol based on your scale and substrate sensitivity.

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate chirality.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (10 mg – 1 g), precious substrates, and high-throughput library synthesis. Mechanism: HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester, which reacts faster with the sluggish aniline nitrogen than standard HOBt esters.

Materials

-

Amine: 4-(4-Chloro-3-methylphenoxy)aniline (1.0 equiv)[1]

-

Acid: Carboxylic acid partner (1.1 – 1.2 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or DMAc. Concentration: 0.1 M – 0.2 M.

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask or vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

-

Activation: Add HATU (1.2 equiv) and DIPEA (1.5 equiv) to the acid solution. Stir at room temperature (RT) for 5–10 minutes.

-

Note: The solution typically turns yellow/orange upon activation.

-

-

Addition: Add 4-(4-Chloro-3-methylphenoxy)aniline (1.0 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Workup (Small Scale):

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequence: 1x Sat. NaHCO₃, 1x Water, 1x Brine.[2]

-

Critical: DMF is difficult to remove. Multiple water washes or lyophilization may be required.

-

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: T3P-Mediated Coupling (Process Scale)

Best for: Scale-up (>1 g), chiral acids (low epimerization risk), and easy workup. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid.[4] The byproduct is water-soluble, simplifying purification.[5][6]

Materials

-

Amine: 4-(4-Chloro-3-methylphenoxy)aniline (1.0 equiv)[1]

-

Acid: Carboxylic acid partner (1.1 equiv)

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM).

-

Solvent: EtOAc or 2-MeTHF (Green alternative). Concentration: 0.2 M – 0.5 M.

Step-by-Step Procedure

-

Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Pyridine (3.5 equiv) in EtOAc.

-

Note: Unlike HATU, pre-activation is rarely necessary; T3P can be added to the mixture of acid and amine.

-

-

Addition: Cool the mixture to 0°C (optional, but recommended for chiral acids). Dropwise add the T3P solution (1.5 equiv).

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Optimization: If conversion is slow, heat to 50°C. T3P is thermally stable.

-

-

Workup (Self-Validating):

-

Quench with water.[3]

-

Separate phases. Wash organic layer with 1M HCl (removes Pyridine and unreacted aniline), then Sat. NaHCO₃ (removes unreacted acid and phosphorus byproducts).

-

Result: The organic layer often contains pure product, requiring only concentration.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Aniline is weakly nucleophilic. | Switch to Acid Chloride method (SOCl₂ generation) or heat T3P reaction to 60°C. |

| "Black Tar" / Impurities | Aniline oxidation. | Purify the starting aniline by recrystallization or short-path filtration before use. Run reaction under Argon. |

| Epimerization of Acid | Base-mediated proton abstraction. | Use T3P + Pyridine at 0°C. Avoid HATU/DIPEA for highly sensitive chiral centers. |

| DMF Trapped in Product | High boiling point of DMF. | Use EtOAc/T3P protocol to avoid DMF entirely, or wash organic layer 3x with 5% LiCl solution. |

Mechanistic Pathway (HATU)

Understanding the activation step is crucial for troubleshooting.

Figure 2: Mechanistic pathway of HATU coupling. The formation of the OAt-active ester is fast; the rate-limiting step is the attack by the aniline.

References

-

Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[6] Organic Letters, 2011.[6]

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

-

Sigma-Aldrich. "4-(4-Chloro-3-methylphenoxy)aniline Product Analysis."

-

BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU."

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

- 1. 4-(4-Chloro-3-methylphenoxy)aniline | 57688-18-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Application Note: Systematic Approach to Recrystallization Solvent Selection for the Purification of 4-(4-Chloro-3-methylphenoxy)aniline

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvent systems for the purification of 4-(4-Chloro-3-methylphenoxy)aniline (CAS No. 57688-18-3) via recrystallization. Due to the absence of readily available physical data, such as a definitive melting point, a systematic and logical approach to solvent screening is paramount. This document outlines the theoretical principles of recrystallization, a detailed protocol for solvent screening, and optimized methods for both single-solvent and mixed-solvent systems. The objective is to provide a robust framework for achieving high purity of the target compound, a critical step in any research or development pipeline.

Introduction: The Critical Role of Purification

4-(4-Chloro-3-methylphenoxy)aniline is a substituted aromatic amine with a molecular structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The process relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[4][5] A successful recrystallization can yield a highly purified crystalline solid from a crude, impure mixture.

The core principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the surrounding solution (mother liquor).[1][3] The selection of an appropriate solvent is the most critical step in this process and is governed by several key principles.[6][7]

Theoretical Framework for Solvent Selection

The ideal recrystallization solvent for 4-(4-Chloro-3-methylphenoxy)aniline should exhibit the following characteristics:

-

High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.

-

Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below).[4]

-

Favorable Temperature Coefficient: A significant difference in solubility across the temperature range is essential for good recovery of the purified compound.

-

Inertness: The solvent must not react chemically with the compound.[6]

-

Impurity Solubility: The impurities should either be completely soluble in the solvent at all temperatures or completely insoluble at all temperatures to allow for their removal by filtration.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

The molecular structure of 4-(4-Chloro-3-methylphenoxy)aniline—containing two aromatic rings, an ether linkage, an amine group, a chloro group, and a methyl group—suggests a moderate polarity. The "like dissolves like" principle is a useful starting point; therefore, solvents of intermediate polarity are likely to be good candidates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Initial Characterization of Crude Material

Systematic Solvent Screening Protocol

This protocol outlines a systematic approach to identify a suitable recrystallization solvent.

Materials:

-

Crude 4-(4-Chloro-3-methylphenoxy)aniline

-

A selection of solvents with varying polarities (see Table 1)

-

Small test tubes or vials

-

Heating apparatus (hot plate or water bath)

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the crude compound into several separate test tubes.

-

Add a small amount (e.g., 0.5 mL) of a single solvent from Table 1 to each test tube at room temperature.

-

Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, bringing the solvent to a gentle boil. Add the solvent dropwise while heating until the solid completely dissolves.

-

Once dissolved, allow the solution to cool slowly to room temperature.

-

If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.

-

Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.

Table 1: Suggested Solvents for Screening

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Hexane | Nonpolar | 69 | Good for washing nonpolar impurities. |

| Toluene | Nonpolar | 111 | Higher boiling point, good for less soluble compounds. |

| Ethyl Acetate | Intermediate | 77 | A versatile solvent for many organic compounds. |

| Acetone | Polar Aprotic | 56 | Good solvent, but its low boiling point can be a challenge. |

| Isopropanol | Polar Protic | 82 | A common alcohol for recrystallization. |

| Ethanol | Polar Protic | 78 | Often used for aromatic amines, sometimes with water.[9] |

| Methanol | Polar Protic | 65 | Similar to ethanol but more polar. |

| Water | Polar Protic | 100 | Unlikely to be a good single solvent but useful in mixed systems. |

Recrystallization Workflow

The following diagram illustrates the logical flow of the solvent selection and recrystallization process.

Caption: Workflow for Solvent Selection and Recrystallization.

Protocol 1: Single-Solvent Recrystallization

This protocol should be used when a single solvent with a high-temperature coefficient has been identified.

Materials:

-

Crude 4-(4-Chloro-3-methylphenoxy)aniline

-

Selected recrystallization solvent

-

Erlenmeyer flask

-

Heating apparatus

-

Hot gravity filtration setup (if needed)

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Place the crude compound in an Erlenmeyer flask.

-

Add a small amount of the selected solvent and bring the mixture to a boil while stirring.

-

Continue adding the hot solvent in small portions until the compound just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Dry the crystals completely. Determine the mass and melting point of the purified product.

Protocol 2: Mixed-Solvent Recrystallization

This method is effective when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[7] An ethanol/water mixture is a common choice for substituted anilines.[9]

Materials:

-

Crude 4-(4-Chloro-3-methylphenoxy)aniline

-

"Good" solvent (e.g., ethanol)

-

"Poor" solvent (e.g., water)

-

Erlenmeyer flask

-

Heating apparatus

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

-

Heat the solution to boiling. Slowly add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[9]

-

Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of an ice-cold mixture of the two solvents.

-

Dry the crystals thoroughly and determine their mass and melting point.

Conclusion

The purification of 4-(4-Chloro-3-methylphenoxy)aniline by recrystallization is a critical process for obtaining material of high purity. The systematic screening of solvents, as detailed in this application note, provides a reliable method for identifying an optimal solvent system. By carefully following the outlined single-solvent or mixed-solvent recrystallization protocols, researchers can effectively remove impurities and obtain a crystalline product suitable for further applications in research and development. The determination of a sharp melting point for the purified compound will serve as the primary confirmation of successful purification.

References

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Cape Town, Department of Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3: Crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methylaniline. National Institutes of Health. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxyaniline. National Institutes of Health. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 6. Recrystallization [sites.pitt.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. mt.com [mt.com]

- 9. scribd.com [scribd.com]

Troubleshooting & Optimization

optimizing yield of 4-(4-Chloro-3-methylphenoxy)aniline in SnCl2 reduction

An in-depth guide to optimizing the synthesis of 4-(4-Chloro-3-methylphenoxy)aniline via Stannous Chloride (SnCl₂) reduction, presented by the Chemical Synthesis Core Support Group.

Introduction: The Strategic Importance of SnCl₂ in Aniline Synthesis

Welcome to the technical support center for the synthesis of 4-(4-Chloro-3-methylphenoxy)aniline. This aniline derivative is a crucial building block in the development of various pharmaceutical agents and advanced materials. The reduction of its nitro precursor, 4-(4-chloro-3-methylphenoxy)-1-nitrobenzene, is a pivotal step in its synthesis.

While numerous methods exist for nitroarene reduction, the use of stannous chloride (tin(II) chloride, SnCl₂) remains a highly relevant and powerful technique, particularly in laboratory and scale-up settings.[1] Its primary advantage lies in its remarkable chemoselectivity. Unlike catalytic hydrogenation, which can inadvertently cleave sensitive functional groups like aryl halides through hydrodehalogenation, SnCl₂ selectively targets the nitro group.[2][3][4] This makes it the reagent of choice for complex molecules where functional group integrity is paramount.[1]

This guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting, optimizing, and successfully executing this transformation. We will delve into the reaction mechanism, address common experimental challenges, and offer a validated protocol to maximize your yield and purity.

Understanding the Mechanism: The Stepwise Reduction Pathway

The reduction of a nitroarene by SnCl₂ is a multi-step process involving a series of two-electron transfers from the tin(II) species, which is subsequently oxidized to tin(IV). The reaction proceeds through distinct intermediates, namely a nitrosoarene and a hydroxylamine, before yielding the final aniline product.[5] Understanding this pathway is crucial for diagnosing issues such as the formation of side products.

Caption: Stepwise reduction of a nitroarene to an aniline using SnCl₂.

Frequently Asked Questions (FAQs)

Q1: Why is SnCl₂ preferred over catalytic hydrogenation for a substrate containing a chloro group? Catalytic hydrogenation, especially with palladium on carbon (Pd/C), is known to cause hydrodehalogenation, where the chloro group is replaced by hydrogen.[2] This side reaction reduces the yield of the desired chlorinated aniline and complicates purification. SnCl₂ is highly chemoselective and does not typically affect aryl halides, making it a superior choice for this specific transformation.[4][6]

Q2: What is the correct stoichiometry for SnCl₂? Can I use less to be more atom-economical? The balanced equation requires 3 equivalents of SnCl₂ per mole of the nitro group. Using a stoichiometric excess, typically 3 to 5 equivalents of SnCl₂·2H₂O, is highly recommended to drive the reaction to completion and account for any potential oxidation of the reagent by atmospheric oxygen.[2][7] Attempting to use less than 3 equivalents will likely result in an incomplete reaction and lower yields.[7]

Q3: What is the role of the acid in the reaction? While the reaction can be performed under neutral conditions, using an acidic medium (e.g., concentrated HCl in ethanol) offers significant advantages.[4][8] The acid protonates the intermediates, making them more susceptible to reduction. Furthermore, it keeps the resulting aniline in its protonated, water-soluble hydrochloride salt form (Ar-NH₃⁺Cl⁻), which can often be precipitated directly from the reaction mixture, simplifying the initial purification.[6]

Q4: Can I use anhydrous SnCl₂ instead of the dihydrate? Yes, anhydrous SnCl₂ can be used, often in a non-aqueous solvent like ethanol.[4][9] However, the dihydrate (SnCl₂·2H₂O) is more common, less expensive, and generally works exceptionally well. The reaction protocol may need slight adjustments, but the underlying chemistry is the same.

Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and resolving common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield / Incomplete Reaction | 1. Insufficient SnCl₂: Stoichiometry is critical. Less than 3 equivalents will not suffice.[7] 2. Poor Reagent Quality: SnCl₂ can oxidize over time if not stored properly. 3. Low Reaction Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate.[2] | 1. Increase Stoichiometry: Use 3-5 equivalents of SnCl₂·2H₂O per equivalent of nitro compound.[2][7] 2. Use Fresh Reagent: Ensure you are using high-quality, recently purchased SnCl₂·2H₂O. 3. Increase Temperature: Heat the reaction mixture to reflux (typically in ethanol, ~78 °C) and monitor by TLC until the starting material is consumed.[6] |

| Difficult Product Isolation / Emulsion Formation during Workup | 1. Precipitation of Tin Salts: During basification (workup), gelatinous tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate, trapping the product and creating intractable emulsions.[5][10] 2. Incorrect pH: Insufficient base will not fully precipitate the tin salts or free the aniline from its hydrochloride salt. Excessive base can form soluble stannates, but achieving the correct pH window can be difficult.[10] | 1. Acidic Workup/Precipitation: Add water to the cooled, acidic reaction mixture to precipitate the product as the aniline hydrochloride salt. Filter this solid off, leaving the tin salts in the aqueous solution. This is often the cleanest method.[6] 2. Strongly Basic Workup: Add a concentrated NaOH or KOH solution until the pH is >12-13. This converts the tin hydroxides into soluble stannate salts (e.g., [Sn(OH)₆]²⁻), allowing for a clean extraction of the free aniline.[7][10] 3. Filtration Aid: If tin hydroxides precipitate, add a filter aid like Celite to the mixture before filtration to create a more porous filter cake and improve separation.[10] |

| Formation of Side Products | 1. Incomplete Reduction: Insufficient reagent or reaction time can leave hydroxylamine intermediates (Ar-NHOH). 2. Condensation Reactions: The intermediate nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species can react with the final aniline product (Ar-NH₂) to form azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[5] | 1. Ensure Complete Reaction: Use sufficient SnCl₂ and monitor the reaction by TLC to ensure the complete disappearance of the starting material. 2. Control Reaction Conditions: Maintain a homogeneous solution and ensure efficient stirring. The use of acidic conditions generally minimizes these side reactions by keeping the aniline product protonated and less nucleophilic. |

Workflow for Optimizing Reaction Yield

The following decision tree illustrates a logical workflow for troubleshooting and optimizing the yield of 4-(4-Chloro-3-methylphenoxy)aniline.

Caption: A troubleshooting workflow for low-yield SnCl₂ reductions.

Validated Experimental Protocol

This protocol is adapted from a proven, scalable method for a structurally similar compound and is optimized for high yield and purity.[6]

Materials:

-

4-(4-chloro-3-methylphenoxy)-1-nitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol (Absolute)

-

Deionized Water

-

Sodium Hydroxide (2N solution)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) chloride dihydrate (4.0 eq) and ethanol (approx. 25 mL per gram of nitro compound).

-

Acidification: To this suspension, carefully add concentrated hydrochloric acid (approx. 2 mL per gram of nitro compound). Stir until the SnCl₂ has largely dissolved. The mixture will generate some heat.

-

Substrate Addition: Add the 4-(4-chloro-3-methylphenoxy)-1-nitrobenzene (1.0 eq) to the acidic solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitro compound spot has completely disappeared (typically 1-2 hours).

-

Workup and Isolation (Preferred Method):

-

Cool the reaction mixture to room temperature.

-

Slowly add deionized water (equal to the volume of ethanol used) to the stirred mixture. The product should precipitate as an off-white solid (aniline hydrochloride salt).

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual tin salts.

-

-

Conversion to Free Base:

-

Transfer the wet filter cake to a flask.

-

Add an extraction solvent (e.g., ethyl acetate) and a 2N NaOH solution. Stir until the solid dissolves and the aqueous layer is basic (pH > 10).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-Chloro-3-methylphenoxy)aniline.

-

References

-

De, P. (2005). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ChemInform, 36(1). Available at: [Link]

-

Reddit user discussion. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

-

ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table. Available at: [Link]

-

Reddit user discussion. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. r/Chempros. Available at: [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

- University of Michigan. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Available at: [Link]

-

Stewart, J. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. Available at: [Link]

-

Quora. (2023). What is the mechanism of SnCl2 reduction to SnCl4?. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Sn2+ reduction. Available at: [Link]

-

Reddit user discussion. (2025). Nitro reduction conditions. r/Chempros. Available at: [Link]

-

Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6. Available at: [Link]

-

Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Available at: [Link]

-

ResearchGate. (2025). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline | Request PDF. Available at: [Link]

Sources

- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scispace.com [scispace.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. "The reduction of aromatic nitro compounds with anhydrous stannous chlo" by Raymond Albert Unnasch [digitalcommons.njit.edu]

- 10. reddit.com [reddit.com]

removing azo impurities from 4-(4-Chloro-3-methylphenoxy)aniline synthesis

Subject: Removal of Azo Impurities from 4-(4-Chloro-3-methylphenoxy)aniline Synthesis

Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Process Critical)

Executive Summary

You are encountering azo-dimer impurities (specifically 4,4'-bis(4-chloro-3-methylphenoxy)azobenzene) during the reduction of 4-(4-chloro-3-methylphenoxy)-1-nitrobenzene. This is a common bottleneck in the synthesis of kinase inhibitors (e.g., Lapatinib intermediates).

These impurities arise from the condensation of nitroso and hydroxylamine intermediates under non-ideal reduction conditions. Because azo compounds are highly colored (orange/red) and non-basic, they can be effectively removed using a pH-swing extraction protocol or prevented via catalytic optimization .

Module 1: Diagnostic & Root Cause Analysis

Q: Why is this impurity forming in my reaction?

A: The formation of azo impurities is a deviation from the standard Haber reduction mechanism.

In a perfect catalytic hydrogenation, the nitro group reduces sequentially: Nitro

However, if the reduction is slow or the pH is basic, the Nitroso and Hydroxylamine intermediates accumulate and condense with each other. This creates an Azoxy intermediate, which reduces to the Azo impurity.[1]

Key Risk Factors:

-

High pH: Base catalyzes the condensation of intermediates.

-

Low Hydrogen Pressure: Starves the catalyst, leaving intermediates unreduced.

-

Catalyst Poisoning: Sulfur or halides from the ether synthesis step can deactivate the Pd/C or Raney Ni, stalling the reaction at the azo stage.

Visualizing the Mechanism

The following diagram illustrates the "Leak" in the Haber Cycle where your impurity originates.

Figure 1: The Haber Reduction Cycle showing the condensation "leak" (dashed red lines) that leads to azo impurity formation.

Module 2: Remediation Protocol (Purification)

Q: The batch is already contaminated. How do I remove the azo impurity?

A: The most robust method relies on the basicity difference between the product and the impurity.

-

The Aniline is basic (

). It forms a water-soluble salt with HCl. -

The Azo Impurity is non-basic and lipophilic. It will not form a salt and will remain in the organic solvent.

Protocol: Acid-Base Extraction Workup

Use this protocol for crude mixtures containing >0.5% azo impurity.

| Step | Action | Mechanistic Rationale |

| 1. Dissolution | Dissolve crude solid in Ethyl Acetate (EtOAc) or Toluene . | Solubilizes both the aniline and the azo impurity. |

| 2. Salt Formation | Add 1M Aqueous HCl (3.0 eq). Agitate vigorously for 15 mins. | The aniline protonates to form anilinium chloride ( |

| 3. Partition | Separate layers.[2] Keep the Aqueous (Bottom) layer. | The azo impurity remains in the organic layer (discard organic). |

| 4. Wash | Wash the aqueous layer with fresh EtOAc (2x). | Removes mechanically trapped azo traces from the water phase. |

| 5. Neutralization | Cool aqueous layer to 5°C. Slowly add 20% NaOH until pH > 10. | Deprotonates the anilinium salt, regenerating the free aniline base, which precipitates or oils out. |

| 6. Recovery | Extract with EtOAc, dry over | Recovers the purified, azo-free aniline. |

Visualizing the Workflow

Figure 2: Acid-Base Extraction Workflow for selective removal of non-basic azo impurities.

Module 3: Prevention (Process Optimization)

Q: How do I prevent this from happening in the next batch?

A: You must suppress the accumulation of the nitroso intermediate.

1. Solvent Selection

Avoid neutral/basic conditions.

-

Recommendation: Perform hydrogenation in Methanol or Ethanol with trace acid (e.g., 0.1% Acetic Acid).

-

Why: Mildly acidic conditions protonate the hydroxylamine intermediate, preventing it from condensing with the nitroso compound.

2. Catalyst & Pressure

-

Catalyst: If using Pd/C, ensure it is unpoisoned. If the precursor contains sulfur traces, switch to Pt/C (Platinum on Carbon) , which is more resistant to poisoning and less prone to arresting at the azo stage.

-

Pressure: Increase

pressure (from 1 atm

3. Temperature Control

-

Start Cold: Initiate the reaction at 0–5°C.

-

Why: The condensation reaction (Azo formation) has a higher activation energy than the reduction. Keeping it cold favors the kinetic product (Aniline) over the thermodynamic sink (Azo).

Module 4: Analytical Verification

Q: How do I confirm the impurity is gone?

A: Visual inspection is useful but insufficient.

-

Visual: The pure aniline should be off-white to pale beige. A salmon, orange, or red tint indicates residual azo compounds.

-

HPLC: Azo compounds have very high UV extinction coefficients.

-

Column: C18 Reverse Phase.

-

Wavelength: Monitor at 320 nm (specific for Azo) and 254 nm (general).

-

Retention: The azo dimer is significantly more lipophilic and will elute much later than the aniline monomer (High

).

-

References

-

Preparation of Lapatinib Intermediates: Fontana, F., & Paio, A. (2016).[3] Efficient process for the preparation of Lapatinib and salts thereof by means of new intermediates. U.S. Patent No.[3] 9,359,333.[3] Washington, DC: U.S. Patent and Trademark Office.

-

Mechanism of Nitro Reduction: Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals Reduction of Nitroaromatics. Chemical Reviews.

-

Purification of Anilines: BenchChem Technical Support. (2024). Purification of Halogenated Aniline Compounds via Acid-Base Extraction.

-

Azo Formation Mechanism: Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science.

Sources

- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient process for the preparation of Lapatinib and salts thereof by means of new intermediates - Patent US-9359333-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

troubleshooting low yields in phenoxyphenylamine coupling reactions

Topic: Troubleshooting Low Yields in Phenoxyphenylamine Coupling Reactions Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your synthesis of phenoxyphenylamine derivatives (e.g., 4-phenoxydiphenylamine scaffolds) via Buchwald-Hartwig or Ullmann-type amination is stalling, producing low yields, or generating excessive byproducts.

This guide moves beyond basic textbook definitions to address the specific electronic and steric anomalies inherent to diphenyl ether-containing amine backbones.

Part 1: Diagnostic Workflow

Before altering reagents, identify the failure mode using this logic gate.

Figure 1: Diagnostic logic for isolating the root cause of reaction failure.

Part 2: Technical Troubleshooting (Q&A)

Issue 1: Catalyst Deactivation & "The Induction Period"

Q: My reaction mixture turns black immediately, or conversion stops after 1 hour. Is the phenoxy group interfering?

A: The phenoxy moiety (

-

Mechanism: If you are using Pd(OAc)

without a reducing agent, the induction period (reduction of Pd(II) to Pd(0)) might be failing due to the electron-rich nature of the amine substrate competing for the metal center before the ligand binds. -

Solution: Switch to a Pre-catalyst system. Generation 3 (G3) or G4 Palladacycles (e.g., BrettPhos Pd G4 or RuPhos Pd G4 ) ensure a 1:1 Pd:Ligand ratio and immediate generation of the active

species upon base exposure [1]. -

Protocol Adjustment:

-

Avoid: Pd

(dba) -

Adopt: [Pd(allyl)Cl]

+ Ligand (pre-stirred) or commercial G3/G4 precatalysts.

-

Issue 2: Electronic Deactivation in Aryl Halides

Q: I am coupling 4-chlorodiphenyl ether with an aniline. The yield is <20%. Why?

A: 4-chlorodiphenyl ether is an electron-rich aryl chloride. The oxidative addition of electron-rich aryl chlorides to Pd(0) is the rate-limiting step and is energetically difficult.

-

The Fix: You need a ligand specifically designed to facilitate oxidative addition into challenging C-Cl bonds.

-

Ligand Selection:

-

RuPhos: Excellent for secondary amines and electron-rich aryl halides.

-

BrettPhos: Superior for primary amines and ensuring mono-arylation (preventing the formation of triarylamines) [2].

-

AdBrettPhos: Specifically if the coupling partner is sterically hindered.

-

Issue 3: Hydrodehalogenation (The "Reduction" Side Product)

Q: I see the dehalogenated arene (Ph-O-Ph) instead of the coupled product. Where is the hydrogen coming from?

A: This is a classic symptom of

-

Root Cause: If the reductive elimination of the product is slow (due to sterics), the Pd-Amido complex will undergo

-hydride elimination. -

Critical Control Points:

-

Solvent: Avoid primary alcohols. Use 1,4-Dioxane or Toluene . If solubility is an issue, use tert-Amyl alcohol (hindered alcohol, less prone to

-elimination). -

Temperature: Lower the temperature by 10-20°C. Modern ligands (BrettPhos) often work at 60-80°C; boiling toluene (110°C) promotes dehalogenation.

-

Issue 4: Base Sensitivity & Functional Group Tolerance

Q: My substrate contains an ester or a nitrile, and it's degrading. I'm using NaOtBu.

A: Sodium tert-butoxide (NaOtBu) is a strong nucleophile and base (

-

Alternative System: Switch to a weak inorganic base.

-

Cs

CO -

Solvent System: Use 1,4-Dioxane with 1-2% water (v/v) or DME . The trace water helps solubilize the carbonate base, significantly accelerating the reaction without hydrolyzing robust esters [3].

-

Part 3: Optimized Experimental Protocol

This protocol uses a Buchwald-Hartwig approach optimized for electron-rich ether backbones.

Target Reaction: Coupling 4-chlorodiphenyl ether (1.0 equiv) with Aniline derivative (1.2 equiv).

| Component | Recommendation | Function |

| Pre-Catalyst | RuPhos Pd G4 (1-2 mol%) | Air-stable source of active L-Pd(0). Handles electron-rich Ar-Cl. |

| Base | NaOtBu (1.4 equiv) | Standard strong base. Sub: Cs |

| Solvent | 1,4-Dioxane (anhydrous) | High boiling point, good solubility, non-coordinating. |

| Concentration | 0.2 M - 0.5 M | High concentration favors intermolecular coupling over side reactions. |

| Atmosphere | Argon / Nitrogen | Strict deoxygenation required. |

Step-by-Step Workflow:

-

Charge Solids: In a glovebox or under active N

flow, add the aryl halide (if solid), amine (if solid), RuPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv) to a reaction vial equipped with a magnetic stir bar. -

Seal & Purge: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon (

).[1] -

Add Solvent: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

-

Note: Poor stirring leads to base caking and stalled reactions.

-

-

Monitoring: Check LCMS at 2 hours. If conversion <50%, add 1 mol% more catalyst (dissolved in solvent) via syringe.

Part 4: Mechanistic Visualization

Understanding where the cycle breaks is key to troubleshooting.

Figure 2: The Palladium Catalytic Cycle highlighting common failure points in phenoxyphenylamine synthesis.

References

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of Precatalysts in Cross-Coupling Reactions." Chemical Reviews, 114(10), 4960-5014.

-

Maitre, P., et al. (2018). "BrettPhos-Pd-Catalyzed C-N Coupling: A Practical Guide." Organic Process Research & Development, 22(5), 560-567.

-

Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. research.rug.nl [research.rug.nl]

stability of 4-(4-Chloro-3-methylphenoxy)aniline in solution over time

Technical Support Center: Stability & Handling Guide Subject: 4-(4-Chloro-3-methylphenoxy)aniline [CAS: 57688-18-3] Ticket ID: REF-ANILINE-STAB-001

Emergency Triage: Quick Troubleshooting

If you are currently facing an issue with your stock solution, consult this rapid diagnostic table before proceeding to the detailed protocols.

| Symptom | Probable Cause | Immediate Action | Status |